molecular formula C25H21NO4 B2884996 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid CAS No. 2138021-20-0

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid

Cat. No. B2884996
CAS RN: 2138021-20-0
M. Wt: 399.446
InChI Key: LFSVYAWAZRKHSR-UHFFFAOYSA-N
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Description

“2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid” is a chemical compound . It has a molecular formula of C24H21NO5 . The average mass is 403.427 Da and the monoisotopic mass is 403.141968 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluoren-9-ylmethoxy carbonyl group attached to an indol-6-yl acetic acid group . It has one defined stereocentre .

Scientific Research Applications

Fluorescent Labeling and Analysis

Novel Stable Fluorophore for Biomedical Analysis

A compound, 6-Methoxy-4-quinolone (an oxidation product derived from 5-methoxyindole-3-acetic acid), demonstrates strong fluorescence in a wide pH range, making it a promising fluorophore for biomedical analysis. Its fluorescence is not significantly affected by pH changes, showcasing strong fluorescence from pH 2.0 to 11.0, and it remains stable against light and heat. This compound has been applied as a fluorescent labeling reagent, indicating its potential in enhancing the sensitivity and specificity of biomedical assays (Hirano et al., 2004).

Carbon Nanotube Dispersion

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants to disperse carbon nanotubes effectively. These compounds can be converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions on-demand under physiological conditions. This application is significant for the development of nanomaterials and their integration into biological systems, highlighting the versatility of fluorenyl-methoxycarbonyl-protected compounds in nanotechnology (Cousins et al., 2009).

Synthesis of Oligomers and Derivatives

Synthesis of Oligomers from Sugar Amino Acids

Another application involves the synthesis of oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. These monomers have been efficiently incorporated into solid-phase synthesis, leading to oligomers of various lengths. This method opens avenues for the design and synthesis of novel biomolecules with potential applications in drug development and biomaterials research (Gregar & Gervay-Hague, 2004).

Spectroscopic Exploration

Spectroscopic Properties of Carboxylic Acid Derivatives

Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole have been synthesized and extensively investigated for their spectroscopic properties. These studies are crucial for understanding the electronic structure and reactivity of such compounds, facilitating their application in designing fluorescent probes and materials with unique optical properties (Mitra et al., 2013).

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)14-16-9-10-17-11-12-26(23(17)13-16)25(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSVYAWAZRKHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid

CAS RN

2138021-20-0
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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